molecular formula C17H19ClN2O5S2 B2559654 N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-methoxy-3-methylbenzenesulfonamide CAS No. 951485-15-7

N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-methoxy-3-methylbenzenesulfonamide

Cat. No. B2559654
CAS RN: 951485-15-7
M. Wt: 430.92
InChI Key: KSNATEZIDRCIJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-methoxy-3-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C17H19ClN2O5S2 and its molecular weight is 430.92. The purity is usually 95%.
BenchChem offers high-quality N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-methoxy-3-methylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-methoxy-3-methylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • The compound's synthesis involves reactive chlorinating reagents, such as N-chloro-N-methoxybenzenesulfonamide, highlighting its utility in chlorinating a range of organic molecules, including diketones, β-keto esters, and phenols, to achieve chlorinated products with good to high yields (Xiao-Qiu Pu et al., 2016).
  • Structural features of similar sulfonamide compounds were investigated using X-ray single-crystal analysis and DFT calculations, revealing insights into their molecular architecture and potential interactions in solutions (A. Y. Nikonov et al., 2019).

Chemical Reactivity and Applications

  • Studies have demonstrated the compound's role in the alkylation of anisoles, indicating its reactivity towards the formation of arenesulfonamide derivatives, which is catalyzed by boron trifluoride etherate or concentrated sulfuric acid (T. I. Drozdova et al., 2001).
  • Another application involves its utility in synthesizing a series of derivatives evaluated for their ability to inhibit cyclooxygenase enzymes, demonstrating the impact of substituent effects on biological activity (Hiromasa Hashimoto et al., 2002).

Biological and Pharmacological Activities

  • The compound and its derivatives have been explored for antimicrobial activities, with specific reactions leading to the formation of novel compounds evaluated against various microorganisms, showcasing its potential in developing new antimicrobial agents (O. M. Habib et al., 2013).
  • Research into the anticancer effects of new dibenzenesulfonamides, including this compound, has been conducted, indicating its potential in inducing apoptosis and autophagy pathways in cancer cell lines. Additionally, these studies assess their carbonic anhydrase inhibitory effects on various isoenzymes, further highlighting the compound's versatility in cancer research (H. Gul et al., 2018).

properties

IUPAC Name

N-[4-chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-4-methoxy-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O5S2/c1-12-10-14(5-7-17(12)25-2)27(23,24)19-13-4-6-15(18)16(11-13)20-8-3-9-26(20,21)22/h4-7,10-11,19H,3,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSNATEZIDRCIJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC(=C(C=C2)Cl)N3CCCS3(=O)=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-methoxy-3-methylbenzenesulfonamide

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